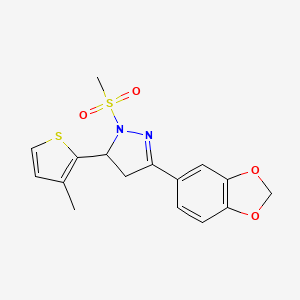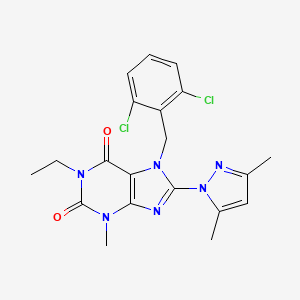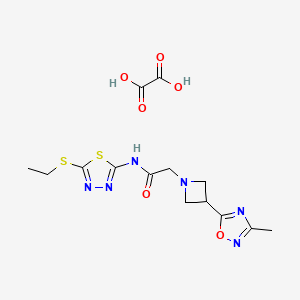
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that draws interest from various scientific fields due to its multifaceted chemical structure and potential applications. This compound consists of multiple functional groups, including thiadiazole, oxadiazole, azetidine, and acetamide moieties, contributing to its diverse chemical reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multistep synthetic routes. One common approach starts with the formation of the ethylthio group on the thiadiazole ring, followed by coupling with the 3-methyl-1,2,4-oxadiazole derivative. This intermediate is then reacted with azetidine-1-yl acetic acid to yield the final compound. Each step requires specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts or reagents like thionyl chloride, triethylamine, and dimethylformamide.
Industrial Production Methods
Industrial production of this compound on a larger scale would involve optimization of the synthetic route for maximum yield and purity. This includes scaling up the reaction volumes, optimizing the use of solvents and reagents, and employing efficient purification techniques such as crystallization and chromatography. Automation and continuous flow processes may be used to enhance efficiency and consistency.
化学反应分析
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate can undergo a variety of chemical reactions, including:
Oxidation and Reduction: : The ethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: : Nucleophilic substitution reactions can occur at the thiadiazole ring.
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Examples include amines and thiols.
Acids and Bases: : Hydrochloric acid and sodium hydroxide for hydrolysis.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include sulfoxides, sulfones, substituted thiadiazoles, and carboxylic acids.
科学研究应用
This compound finds applications in various scientific research fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: : Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The specific mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate depends on its application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or expression. The ethylthio and oxadiazole moieties can play a critical role in its binding affinity and specificity.
相似化合物的比较
Similar compounds to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate include other thiadiazole and oxadiazole derivatives. Compared to these, the unique combination of functional groups in this compound may offer enhanced reactivity, stability, or biological activity. Similar compounds might include:
N-(5-methylthio-1,3,4-thiadiazol-2-yl)-acetamide
3-(3-ethyl-1,2,4-oxadiazol-5-yl)-azetidine
Various derivatives of azetidine-1-yl acetamide
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S2.C2H2O4/c1-3-21-12-16-15-11(22-12)14-9(19)6-18-4-8(5-18)10-13-7(2)17-20-10;3-1(4)2(5)6/h8H,3-6H2,1-2H3,(H,14,15,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSZGRVHFJTREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)
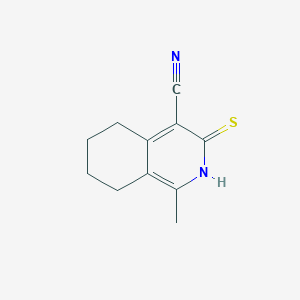
![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2740947.png)
![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)
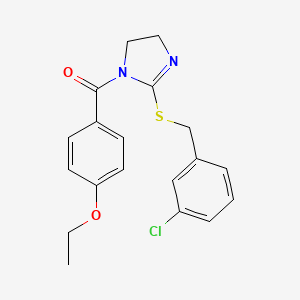
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2740952.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)
![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2740956.png)
![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)
![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)
